molecular formula C9H11N3O B581282 2-(5-Amino-2H-indazol-2-yl)ethanol CAS No. 1105187-46-9

2-(5-Amino-2H-indazol-2-yl)ethanol

Cat. No.: B581282
CAS No.: 1105187-46-9
M. Wt: 177.207
InChI Key: UZVCEOMENYALEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . These methods often yield good to excellent results with minimal byproducts.

Industrial Production Methods: Industrial production of 2-(5-Amino-2H-indazol-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-2H-indazol-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole ketones, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Chemistry: 2-(5-Amino-2H-indazol-2-yl)ethanol is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-(5-Amino-2H-indazol-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness: 2-(5-Amino-2H-indazol-2-yl)ethanol stands out due to its unique combination of an amino group and an ethanol moiety, which provides distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of diverse chemical and pharmaceutical compounds .

Properties

IUPAC Name

2-(5-aminoindazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCEOMENYALEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C=C2C=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676655
Record name 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-46-9
Record name 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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